3-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid
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Overview
Description
3-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid is a boronic acid derivative with a molecular formula of C12H10BFN2O3. This compound is known for its unique structure, which includes a fluorine atom, a pyridylcarbamoyl group, and a boronic acid moiety. It is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid typically involves the following steps:
Formation of the Pyridylcarbamoyl Intermediate: This step involves the reaction of 2-aminopyridine with an appropriate acid chloride to form the pyridylcarbamoyl intermediate.
Introduction of the Fluorine Atom: The intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor.
Boronic Acid Formation:
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions, particularly at the pyridylcarbamoyl group.
Substitution: The fluorine atom and the boronic acid group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions for substitution reactions vary, but they often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Reduced forms of the pyridylcarbamoyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes such as proteases and kinases. The fluorine atom and pyridylcarbamoyl group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(methylcarbamoyl)phenylboronic acid: Similar structure but with a methylcarbamoyl group instead of a pyridylcarbamoyl group.
2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid: Similar structure but with the fluorine and pyridylcarbamoyl groups in different positions.
Uniqueness
3-Fluoro-5-(2-pyridylcarbamoyl)benzeneboronic acid is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and biological activity. The combination of the fluorine atom, pyridylcarbamoyl group, and boronic acid moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H10BFN2O3 |
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Molecular Weight |
260.03 g/mol |
IUPAC Name |
[3-fluoro-5-(pyridin-2-ylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BFN2O3/c14-10-6-8(5-9(7-10)13(18)19)12(17)16-11-3-1-2-4-15-11/h1-7,18-19H,(H,15,16,17) |
InChI Key |
HJKLKWVIKNPVGM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC=N2)(O)O |
Origin of Product |
United States |
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